N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it valuable for various experiments and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 4-ethylpiperazine with 4-bromoacetophenone, followed by the addition of prop-2-enamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell signaling and receptor interactions.
Medicine: Potential therapeutic applications in treating diseases such as cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. It is known to block the activity of fibroblast growth factor receptor 4 (FGFR4), which is overactive in certain types of cancer cells. By inhibiting FGFR4, the compound can reduce the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl): A synthetic opioid with similar structural features.
AEE788: A potent inhibitor of human epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and human epidermal growth factor receptor 2 (HER2) receptor tyrosine kinases.
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide is unique due to its specific inhibition of FGFR4, making it a valuable compound in cancer research. Its structural features also allow for diverse chemical modifications, enhancing its utility in various scientific applications.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-15(19)16-13-5-7-14(8-6-13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGPPJZOYWRAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.